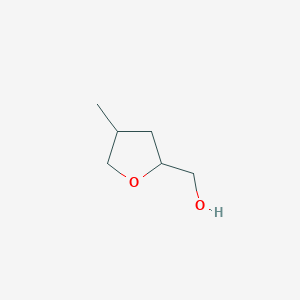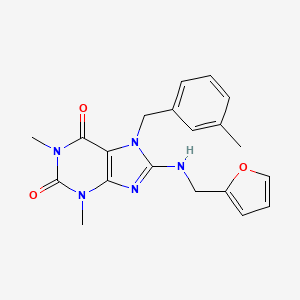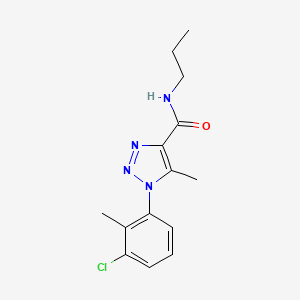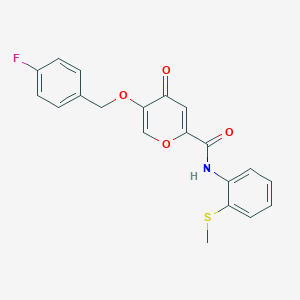
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity in recent years due to its potent hallucinogenic effects. The purpose of
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide derivatives, including N-alkyl acrylamides, have been instrumental in the development of polymers, such as polyacrylamide, with wide-ranging applications in soil conditioning, wastewater treatment, and as solid supports for protein separation by electrophoresis. The chemistry and biochemistry of these compounds, including their formation, analysis, metabolism, and toxicology, have been a subject of significant research interest. Studies have highlighted the need for a better understanding of acrylamide's formation in food and its impact on human health due to its presence in processed foods and potential exposure from environmental sources (Friedman, 2003).
Applications in Polymer Science
Acrylamide derivatives are pivotal in polymer science, particularly in the synthesis of hydrophobic acrylamide derivatives through processes like reversible addition–fragmentation chain transfer (RAFT) polymerization. This method allows for controlled polymerization, yielding polymers with specific molecular weights and properties suitable for various industrial and biomedical applications. Such polymers have been explored for use in drug delivery systems and as materials for environmental remediation (Lambert et al., 2005).
Environmental and Analytical Applications
The environmental fate and neurotoxicity of acrylamide and polyacrylamide have been reviewed, considering their high mobility in soil and groundwater, biodegradability, and the potential for neurotoxic effects in humans and animals. Such reviews are crucial for understanding the environmental impact of these compounds and guiding safe industrial practices (Smith & Oehme, 1991).
Molecular Docking and DFT Studies
Recent studies have also focused on the molecular docking and density functional theory (DFT) analyses of acrylamide derivatives. These studies aim to understand the molecular interactions and properties of acrylamide compounds, which can inform their potential biological activities and applications in designing new materials and drugs (Shukla et al., 2020).
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-6-12-10-13(18-3)7-8-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJHYMFAWWHHI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)


![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)


![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)